4-Methylhexan-3-ol

Description

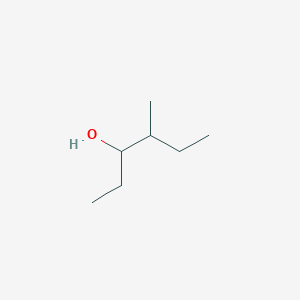

Structure

3D Structure

Properties

IUPAC Name |

4-methylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPGYIBESMMUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977063 | |

| Record name | 4-Methylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-29-2 | |

| Record name | 4-Methyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhexan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylhexan-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylhexan-3-ol: Core Properties and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexan-3-ol is a secondary alcohol with the chemical formula C₇H₁₆O.[1][2][3] It is a colorless liquid with a characteristic alcoholic odor.[1] This branched-chain alcohol and its stereoisomers have garnered significant interest in the scientific community, primarily due to their roles as insect pheromones.[2] Understanding the fundamental properties, synthesis, and biological activity of this compound is crucial for its application in chemical ecology, pest management, and as a chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and insights into its biological significance.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 615-29-2 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Slight alcoholic odor | [1] |

| Boiling Point | 146.0 °C | [1] |

| Melting Point | -80.64 °C | [1] |

| Density | 0.8119 g/cm³ | [1] |

| Refractive Index | 1.4250 (at 20°C) | [4] |

Table 2: Solubility and Spectroscopic Data

| Property | Description | Source |

| Water Solubility | Moderately soluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and ether | [1] |

| ¹H NMR (CDCl₃, δ, ppm) | Anticipated shifts: 0.8-1.0 (m, 9H, CH₃), 1.2-1.7 (m, 5H, CH₂ and CH), 3.3-3.6 (m, 1H, CH-OH), ~1.5 (br s, 1H, OH) | |

| ¹³C NMR (CDCl₃, δ, ppm) | Anticipated shifts: ~10-25 (CH₃), ~25-45 (CH₂ and CH), ~70-80 (CH-OH) | |

| Major IR Peaks (neat, cm⁻¹) | ~3350 (br, O-H stretch), ~2960, 2930, 2875 (C-H stretch), ~1460 (C-H bend), ~1100 (C-O stretch) | |

| Major Mass Spec. (m/z) | 116 (M+), 101, 87, 73, 59, 45 | [3] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of racemic this compound from propanal and sec-butylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromobutane (B33332) (sec-butyl bromide)

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

In the dropping funnel, place a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of propanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the propanal solution dropwise to the cooled, stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

-

Biological Activity and Signaling Pathway

This compound is a known semiochemical, acting as a pheromone in various insect species. For instance, it is a component of the alarm pheromone in fungus-growing ants. The detection of such pheromones in insects is a critical process for their communication and survival, and it is mediated by a specialized olfactory system.

The binding of a pheromone like this compound to its specific olfactory receptor (OR) on the surface of olfactory sensory neurons initiates a signal transduction cascade. This process typically involves a G-protein coupled receptor (GPCR) signaling pathway.

References

An In-depth Technical Guide to 4-Methylhexan-3-ol (CAS 615-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexan-3-ol is a secondary alcohol with the chemical formula C7H16O.[1] It is a chiral molecule, existing as multiple stereoisomers. This compound and its stereoisomers are of significant interest due to their roles as signaling molecules in the natural world, particularly as insect pheromones.[2] Its unique structure also makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and known biological roles of this compound, with a focus on providing practical information for researchers.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic alcohol odor.[1] It exhibits moderate solubility in water and is soluble in organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 615-29-2 | [3][4][5][6] |

| Molecular Formula | C7H16O | [1][4][5][6][7] |

| Molecular Weight | 116.20 g/mol | [4][7] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Ethyl-3-pentanol, 3-Methyl-4-hexanol | [1][2][4] |

| Boiling Point | 152.7 °C at 760 mmHg | [6][7] |

| Flash Point | 51.6 °C | [6][7] |

| Density | 0.816 g/cm³ | [6][7] |

| Vapor Pressure | 1.28 mmHg at 25°C | [6] |

| Refractive Index | 1.4200 | [6] |

| InChI | InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3 | [1][3][4][5][7] |

| InChIKey | NZPGYIBESMMUFU-UHFFFAOYSA-N | [1][3][4][5][7] |

| SMILES | CCC(C)C(CC)O | [1][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most common approaches involve the use of Grignard reagents or the reduction of the corresponding ketone, 4-methyl-3-hexanone.

Synthesis via Grignard Reaction

A versatile method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. For this compound, two primary retrosynthetic disconnections are possible, as illustrated in the diagram below.

Caption: Retrosynthetic analysis of this compound synthesis via Grignard reaction.

This protocol details the synthesis of this compound from ethylmagnesium bromide and 2-methylbutanal.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

2-Methylbutanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in a dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise while stirring to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 2-methylbutanal in anhydrous diethyl ether in a dropping funnel.

-

Add the 2-methylbutanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Caption: Experimental workflow for the Grignard synthesis of this compound.

Synthesis via Reduction of 4-Methyl-3-hexanone

An alternative route to this compound is the reduction of the corresponding ketone, 4-methyl-3-hexanone. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and mild choice.

Materials:

-

4-Methyl-3-hexanone

-

Sodium borohydride (NaBH4)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction:

-

Dissolve 4-methyl-3-hexanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

Carefully add water to quench the excess sodium borohydride.

-

Remove the alcohol solvent under reduced pressure.

-

Add diethyl ether to the residue and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the diethyl ether by rotary evaporation.

-

-

Purification:

-

The resulting crude this compound can be purified by distillation.

-

Spectroscopic Data

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference |

| ¹³C NMR | Data available on PubChem, specific peak assignments require further analysis. | [3] |

| Mass Spec (GC-MS) | Molecular ion peak (M+) may be weak or absent. Common fragmentation includes loss of water (M-18) and alpha-cleavage. A prominent peak is often observed at m/z 59. | [3][5] |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. C-H stretching bands are observed around 2850-3000 cm⁻¹. A C-O stretching band is present in the 1000-1260 cm⁻¹ region. | [3][8] |

Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical of secondary alcohols. The molecular ion, if observed, would be at m/z 116. Common fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Dehydration: Loss of a water molecule (H₂O), resulting in a fragment at m/z 98.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Biological Significance and Applications

This compound plays a significant role in chemical ecology, serving as a pheromone for various insect species.[2] This has led to its investigation for use in integrated pest management strategies.

Insect Pheromone

Specific stereoisomers of this compound act as aggregation or alarm pheromones in different insect species. For instance, it has been identified as a constituent of the alarm pheromone in fungus-growing ants.[2][6] The specific stereochemistry of the molecule is crucial for its biological activity, with different isomers often eliciting different behavioral responses.

Olfactory Signaling Pathway

The detection of volatile compounds like this compound in insects is mediated by olfactory receptor neurons (ORNs) located in sensilla on the antennae and maxillary palps.[9][10] The binding of the pheromone to specific odorant receptors (ORs) on the dendritic membrane of these neurons initiates a signal transduction cascade.[11][12] While the specific receptor for this compound has not been definitively identified in all relevant species, a generalized insect olfactory signaling pathway is depicted below.

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Safety and Handling

This compound is a flammable liquid and vapor.[3][4][13][14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13][14][15][16]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data sourced from PubChem.[4]

Conclusion

This compound is a versatile chemical with important applications in organic synthesis and the study of chemical ecology. This guide has provided a detailed overview of its properties, synthesis, and biological role, offering valuable information for researchers in chemistry and the life sciences. Further research into the specific olfactory receptors and neural pathways activated by its different stereoisomers will continue to enhance our understanding of insect communication and may lead to the development of more effective and environmentally benign pest management strategies.

References

- 1. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Pherobase NMR: (3R,4S)-4-Methylhexan-3-ol|3R4Sme-hexan-3-ol|C7H16O [pherobase.com]

- 5. 3-Hexanol, 4-methyl- [webbook.nist.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. 4-Methylhexan-3-one | C7H14O | CID 86501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Hexanol, 4-methyl- [webbook.nist.gov]

- 9. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. brainly.com [brainly.com]

- 15. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 4-Methylhexan-3-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylhexan-3-ol, targeting researchers, scientists, and professionals in the field of drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | H-3 |

| ~1.6 - 1.8 | m | 1H | H-4 |

| ~1.2 - 1.5 | m | 4H | H-2, H-5 |

| ~0.9 | t | 3H | H-1 |

| ~0.85 | d | 3H | 4-CH₃ |

| ~0.8 | t | 3H | H-6 |

| ~1.5 - 2.5 | br s | 1H | -OH |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~75 | C-3 |

| ~40 | C-4 |

| ~29 | C-2 |

| ~26 | C-5 |

| ~15 | 4-CH₃ |

| ~14 | C-6 |

| ~10 | C-1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for an alcohol.[2][3]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 | O-H | Strong, broad |

| ~2960, 2930, 2870 | C-H (sp³) | Strong, sharp |

| ~1460 | C-H bend | Medium |

| ~1380 | C-H bend | Medium |

| ~1100 | C-O | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a fragmentation pattern typical for a secondary alcohol.[4]

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Low / Absent | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M-H₂O]⁺ |

| 87 | High | [M-C₂H₅]⁺ (α-cleavage) |

| 73 | Moderate | [M-C₃H₇]⁺ (α-cleavage) |

| 59 | High | [CH(OH)CH₂CH₃]⁺ |

| 45 | Moderate | [CH(OH)CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrument Parameters: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. The number of scans can vary from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded first.

-

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands (in cm⁻¹) and their intensities are then analyzed to identify the functional groups present.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. This information is compiled to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.[5][6][7]

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

References

- 1. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Hexanol, 4-methyl- [webbook.nist.gov]

- 4. 3-Hexanol, 4-methyl- [webbook.nist.gov]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Methylhexan-3-ol: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylhexan-3-ol, a secondary alcohol with applications in organic synthesis and as a semiochemical. This document details its key characteristics, provides established experimental protocols for its synthesis and purification, and includes relevant spectral data for its characterization.

Core Physicochemical Properties

This compound is a branched-chain alcohol that exists as a colorless liquid at room temperature with a mild alcoholic odor.[1] Its structure, featuring a hydroxyl group and a methyl branch, imparts a balance of polar and non-polar characteristics, influencing its solubility and reactivity.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3-Methyl-4-hexanol, 2-Ethyl-3-pentanol | [2][3] |

| CAS Number | 615-29-2 | [2] |

| Molecular Formula | C₇H₁₆O | [2] |

| Molecular Weight | 116.20 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 152.7 °C at 760 mmHg | [4] |

| Melting Point | -30.45 °C (estimate) | [4] |

| Density | 0.816 g/cm³ | [4] |

| Refractive Index | 1.4200 | [4] |

| Flash Point | 51.6 °C | [4] |

Table 2: Solubility and Chromatographic Properties of this compound

| Property | Description | Reference |

| Water Solubility | Moderately soluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and ether | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.80340 | [4] |

| Kovats Retention Index (Standard non-polar) | 721 | [2] |

| Kovats Retention Index (Standard polar) | 1583 | [2] |

Chemical Properties and Reactivity

As a secondary alcohol, this compound undergoes typical reactions of this functional group. A key reaction is its oxidation to the corresponding ketone, 4-methylhexan-3-one (B91998). This transformation can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC). The compound's utility as a synthetic intermediate stems from the reactivity of its hydroxyl group. It is also recognized as a constituent of the alarm pheromone in certain fungus-growing ants.[4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. Below are established protocols.

Synthesis via Grignard Reaction

A common and effective method for synthesizing this compound is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to an aldehyde.[1][5][6][7]

Reaction Scheme:

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of sec-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Aldehyde: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.[1]

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride while cooling in an ice bath.[1]

-

Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[1]

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.[1][8]

Oxidation to 4-Methylhexan-3-one

The oxidation of this compound to 4-methylhexan-3-one is a standard transformation.

Detailed Protocol:

-

Reaction Setup: A solution of this compound in dichloromethane (B109758) is added to a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane.[9]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.[9]

-

Work-up: Dry ether is added to the reaction mixture, which is then filtered through a pad of silica (B1680970) gel or Florisil to remove the chromium salts.[9]

-

Purification: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude 4-methylhexan-3-one can be purified by column chromatography on silica gel.[9]

Spectral Data for Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol.[2][10]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 (broad) | O-H | Alcohol hydroxyl stretching |

| ~2960-2870 | C-H | Alkane C-H stretching |

| ~1050 | C-O | Alcohol C-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center provides data for this compound, with prominent peaks observed at m/z 59 and 45.[2][11]

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers and professionals. The detailed experimental protocols for its synthesis and purification offer practical guidance for its use in a laboratory setting. The compiled data on its spectral properties will aid in its characterization and quality control. As a versatile secondary alcohol, this compound continues to be a relevant compound in the fields of organic synthesis and chemical ecology.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. This compound|lookchem [lookchem.com]

- 5. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. leah4sci.com [leah4sci.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Hexanol, 4-methyl- [webbook.nist.gov]

- 11. 3-Hexanol, 4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 4-Methylhexan-3-ol: Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylhexan-3-ol, a significant semiochemical in the insect world. The document details its initial discovery, prevalence in various insect species, and its role as a critical component of their chemical communication systems. A thorough examination of its physicochemical properties is presented, supported by a compilation of quantitative spectroscopic and chromatographic data. Furthermore, this guide offers detailed experimental protocols for the isolation of this compound from natural sources and a well-established method for its stereoselective synthesis. To visualize the biological context, signaling and biosynthetic pathways are illustrated using Graphviz diagrams, providing a clear representation of its function and origin within insects. This document is intended to be a valuable resource for researchers in chemical ecology, organic synthesis, and those involved in the development of novel pest management strategies.

Introduction

This compound is a branched-chain alcohol that plays a crucial role as a pheromone in several insect species. Its discovery and identification have been pivotal in understanding the complex chemical language that governs insect behavior. This guide delves into the scientific literature to provide a detailed account of this semiochemical, from its initial identification to its biological function and synthesis.

Discovery and Natural Occurrence

The discovery of this compound as a semiochemical dates back to the early 1980s. In 1981, Pasteels et al. first isolated and identified (3R,4S)-4-methyl-3-hexanol, along with 4-methyl-3-hexanone, from the heads of all adult castes of the ant Tetramorium impurum.[1] It functions as a key component of their alarm pheromone, alerting colony members to danger.[2]

Since its initial discovery, this compound has been identified in a variety of other insect species, highlighting its significance in insect communication. It is a constituent of the alarm pheromone in fungus-growing ants and has been found in the mandibular glands of other ant species.[3][4] Beyond ants, this compound also acts as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its detection, isolation, and synthesis. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [4][5] |

| Molecular Weight | 116.20 g/mol | [4][5] |

| CAS Number | 615-29-2 | [4][5] |

| Boiling Point | 152.7 °C at 760 mmHg | [4] |

| Density | 0.816 g/cm³ | [4] |

| Refractive Index | 1.4200 | [4] |

| Flash Point | 51.6 °C | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ 0.75-1.10 (m, 9H), 1.15-1.8 (m, 5H), 3.0 (bs, D₂O exchangeable, 1H), 3.3-3.4 (m, 1H) | [1] |

| ¹³C NMR | Data available on PubChem | [5] |

| IR (film) | 3400, 2968, 2935, 1460, 1380, 1150, 1105, 1040, 970 cm⁻¹ | [1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 59, 2nd Highest: 41, 3rd Highest: 45 | [5] |

| Kovats Retention Index | Standard non-polar: 721; Standard polar: 1583 | [5] |

Experimental Protocols

Isolation from Natural Sources: Tetramorium Ants

The following protocol is a general guide for the isolation of this compound from the poison glands of Tetramorium ants, based on established methods for ant pheromone extraction.

Materials:

-

Worker ants of a Tetramorium species

-

Dissecting tools (forceps, microscope)

-

Glass vials (1.5 mL) with inserts

-

Dichloromethane (DCM) or Hexane (high purity)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Gland Dissection: Under a dissecting microscope, carefully dissect the poison gland from the gaster of worker ants. For trail pheromones in some Tetramorium species, the poison gland is the source.[6][7]

-

Extraction: Place the dissected glands (a pooled sample from several individuals) into a 1.5 mL glass vial containing a minimal amount of high-purity solvent (e.g., 50-100 µL of DCM or hexane).

-

Incubation: Allow the glands to soak in the solvent for a sufficient period (e.g., 30 minutes to 1 hour) to ensure complete extraction of the volatile compounds.

-

Analysis: Carefully transfer the solvent extract to a new vial with a micro-insert. Analyze the extract using a GC-MS system to identify and quantify the presence of this compound.

Synthesis of (3R, 4S)-4-Methyl-3-hexanol

The following is a summarized protocol for the enantioselective synthesis of (3R, 4S)-4-Methyl-3-hexanol, as reported by Dhotare et al.[1]

Starting Material: (R)-2,3-cyclohexylideneglyceraldehyde

Key Steps:

-

Crotylation: The starting aldehyde is subjected to crotylation to introduce the carbon backbone with the desired stereochemistry.

-

Benzylation and Deketalisation: The resulting alcohol is benzylated, followed by acid-catalyzed deketalisation to yield a diol.

-

Dimesylation: The diol is treated with methanesulfonyl chloride to form a dimesylate.

-

Elimination: The vicinal disulfonyloxy groups are eliminated using zinc dust and sodium iodide to produce a diene.

-

Hydrogenation and Debenzylation: Finally, catalytic hydrogenation of the diene, with simultaneous debenzylation, affords the target pheromone, (3R, 4S)-4-Methyl-3-hexanol.

Biological Pathways and Logical Relationships

Pheromone Signaling Pathway

The detection of this compound by an ant initiates a cascade of neuronal events, leading to a behavioral response. This simplified pathway illustrates the key stages of pheromone perception.

Caption: Simplified overview of the olfactory signaling pathway in ants.

Biosynthesis of Branched-Chain Alcohols

The biosynthesis of branched-chain alcohols like this compound in insects is believed to follow a pathway similar to that of methyl-branched hydrocarbons, involving fatty acid synthase (FAS) machinery.

Caption: Proposed biosynthetic pathway for this compound in insects.

Conclusion

This compound is a fascinating and biologically significant molecule that continues to be of great interest to the scientific community. Its role as a multi-species pheromone makes it a prime candidate for the development of environmentally benign pest management strategies. The detailed information on its discovery, natural occurrence, physicochemical properties, and synthesis provided in this guide serves as a solid foundation for future research and development in this area. The elucidation of its precise signaling and biosynthetic pathways will undoubtedly open up new avenues for understanding and manipulating insect behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. antwiki.org [antwiki.org]

- 7. Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylhexan-3-ol as an Insect Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhexan-3-ol is a semiochemical that plays a significant role in the chemical communication of various insect species, most notably as an alarm pheromone in ants of the genus Tetramorium. The stereoisomer (3R,4S)-4-Methyl-3-hexanol has been identified as a key component of the alarm pheromone system in the ant Tetramorium impurum. This technical guide provides a comprehensive overview of the chemical properties, biological role, and the experimental methodologies used to study this compound. It includes a summary of its known presence in insects, detailed experimental protocols for its analysis and bioassays, and a discussion of its biosynthesis and olfactory signaling pathways based on current understanding. This document is intended to serve as a resource for researchers investigating insect chemical ecology and those interested in the potential applications of this pheromone in pest management and drug development.

Introduction

Chemical communication is a cornerstone of insect behavior, governing interactions related to mating, foraging, and defense. Pheromones, as chemical signals between conspecifics, are of particular interest for their specificity and potency. This compound has been identified as a crucial component of the alarm pheromone blend in certain ant species.[1] In Tetramorium impurum, it is found in the mandibular glands in conjunction with 4-methyl-3-hexanone.[1][2] The specific stereoisomer, (3R,4S)-4-Methyl-3-hexanol, is recognized as the biologically active form.[1][2] Understanding the intricacies of this pheromone, from its chemical synthesis to its perception by the insect, is vital for its potential use in novel pest control strategies and for fundamental neurobiological research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its accurate handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| CAS Number | 1565-72-6 |

| Boiling Point | 152-154 °C |

| Density | 0.82 g/cm³ |

| Stereoisomers | (3R,4S), (3S,4R), (3R,4R), (3S,4S) |

| Biologically Active Isomer | (3R,4S)-4-Methyl-3-hexanol |

Biological Activity and Quantitative Data

While this compound is a known alarm pheromone, detailed quantitative data on its behavioral and electrophysiological effects on Tetramorium impurum are not extensively available in the public domain. The typical alarm response in social insects to pheromones like this compound includes increased locomotion, aggression, and dispersal from the nest. The intensity of this response is generally dose-dependent.

For a related compound, 4-methyl-3-heptanol, which acts as an alarm pheromone in other ant species, a dose-dependent response has been observed. At low concentrations, it can be attractive, while at high concentrations, it elicits a strong alarm and repulsion response. It is plausible that this compound elicits a similar dose-dependent behavioral spectrum in Tetramorium species.

Further research is required to establish a precise dose-response curve for this compound in Tetramorium impurum.

Experimental Protocols

The following sections detail the methodologies for the synthesis, extraction, analysis, and bioassays of this compound.

Chemical Synthesis of (3R,4S)-4-Methyl-3-hexanol

The enantioselective synthesis of (3R,4S)-4-Methyl-3-hexanol is crucial for obtaining the pure, biologically active stereoisomer for research purposes. A detailed synthetic route has been described by Dhotare et al. (2000).[1][2]

Key Steps:

-

Starting Material: The synthesis begins with a chiral precursor derived from D-mannitol.

-

Formation of a Key Intermediate: A series of reactions are performed to create a key diene intermediate with the correct stereochemistry.

-

Hydrogenation: Catalytic hydrogenation of the diene intermediate yields the desired (3R,4S)-4-Methyl-3-hexanol.

-

Purification: The final product is purified using column chromatography.

Extraction and Analysis of Natural Pheromone

Objective: To extract and identify this compound from insect mandibular glands.

Materials:

-

Ants (Tetramorium impurum workers)

-

Dissecting microscope and tools

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Gland Dissection: Individual ants are immobilized by cooling. The mandibular glands are carefully dissected under a microscope.

-

Solvent Extraction: The dissected glands are immersed in a small volume of solvent in a sealed vial to extract the volatile compounds.

-

GC-MS Analysis: The solvent extract is injected into a GC-MS system for separation and identification of the chemical components.

-

GC Column: A non-polar or medium-polarity column is typically used for separating volatile organic compounds.

-

Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds based on their boiling points.

-

Mass Spectrometry: The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared to a library of known compounds for identification.

-

Electroantennography (EAG)

Objective: To measure the electrical response of an ant's antenna to this compound.

Materials:

-

Live ants (Tetramorium impurum)

-

EAG system (including micromanipulators, electrodes, amplifier, and recording software)

-

Solutions of this compound in a suitable solvent (e.g., paraffin (B1166041) oil) at various concentrations

-

Odor delivery system

Protocol:

-

Antennal Preparation: An antenna is excised from a live, immobilized ant. The base and tip of the antenna are placed in contact with two electrodes filled with a saline solution.

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.

-

Data Recording: The change in electrical potential across the antenna (the EAG response) is recorded for each stimulus. A solvent blank is used as a control.

-

Dose-Response Curve: By testing a range of concentrations, a dose-response curve can be generated to determine the antenna's sensitivity to the pheromone.

Behavioral Bioassays (Y-Tube Olfactometer)

Objective: To assess the behavioral response of ants to this compound.

Materials:

-

Y-tube olfactometer

-

Air source with flow meters

-

Solutions of this compound at various concentrations

-

Filter paper

-

Ants (Tetramorium impurum workers)

Protocol:

-

Olfactometer Setup: The Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature. A constant airflow is established through both arms of the Y-tube.[3]

-

Stimulus Application: A filter paper treated with a solution of this compound is placed in one arm of the olfactometer. A filter paper treated with the solvent alone is placed in the other arm as a control.

-

Ant Introduction: A single ant is introduced at the base of the Y-tube and allowed to choose between the two arms.

-

Data Collection: The first choice of the ant (which arm it enters) and the time spent in each arm are recorded over a set period.

-

Data Analysis: The data from multiple trials are analyzed statistically to determine if there is a significant preference or avoidance of the arm containing the pheromone.

Biosynthesis and Olfactory Signaling

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Tetramorium ants has not been fully elucidated. However, it is likely derived from fatty acid metabolism, a common route for the synthesis of insect hydrocarbons and their derivatives.[4] Branched-chain hydrocarbons in insects are typically synthesized via the fatty acid synthase (FAS) system, with methyl branches introduced through the incorporation of methylmalonyl-CoA.[4][5] The resulting branched-chain fatty acid can then be modified through reduction and other enzymatic steps to produce the corresponding alcohol, this compound.

Olfactory Signaling Pathway

The detection of this compound begins with its interaction with specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the ant's antennae.

General Olfactory Signaling Cascade in Insects:

-

Pheromone Binding: Molecules of this compound enter the sensilla on the antenna and are transported through the sensillar lymph, likely by odorant-binding proteins (OBPs), to the ORs.

-

Receptor Activation: The binding of the pheromone to its specific OR activates the receptor complex. Insect ORs are ligand-gated ion channels.

-

Ion Channel Opening: Upon activation, the OR complex opens, allowing an influx of cations into the OSN.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane, generating an action potential.

-

Signal Transmission: The action potential travels along the axon of the OSN to the antennal lobe of the insect's brain, where the signal is processed, leading to a behavioral response.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the identification and characterization of this compound as an insect pheromone.

Conclusion

This compound, particularly the (3R,4S) stereoisomer, is a key alarm pheromone in Tetramorium ants. While its role in chemical communication is established, there is a need for more detailed quantitative studies to fully understand its behavioral and neurophysiological effects. The experimental protocols outlined in this guide provide a framework for researchers to investigate this and other insect semiochemicals. A deeper understanding of the biosynthesis and olfactory signaling of this compound will not only advance our knowledge of insect chemical ecology but also open avenues for the development of novel, targeted pest management strategies and provide valuable models for neurobiological research.

References

An In-depth Technical Guide to the Stereoisomers of 4-Methylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexan-3-ol is a chiral alcohol possessing two stereocenters, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the hydroxyl and methyl groups at the C3 and C4 positions dictates the unique physicochemical and biological properties of each isomer. While research on all stereoisomers of this compound is not as extensive as for some of its analogues, existing studies, particularly in the field of chemical ecology, highlight their significance. Notably, the (3S,4S)-isomer has been identified as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali, underscoring the stereo-specificity of its biological activity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and analytical separation of the stereoisomers of this compound, compiling available data to support further research and development.

Stereoisomers of this compound

The four stereoisomers of this compound are comprised of two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror images).

Physicochemical Properties

| Property | (3R,4S)-4-Methylhexan-3-ol | Racemic this compound | (3R,4R), (3S,4S), (3S,4R) |

| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol | 116.20 g/mol | 116.20 g/mol |

| Boiling Point | Not Reported | 152.7 °C at 760 mmHg | Not Reported |

| Density | Not Reported | 0.816 g/cm³ | Not Reported |

| Specific Rotation [α]²³_D_ | +2.9° (c 2.8, CHCl₃)[3] | Not Applicable | Not Reported |

Synthesis of Stereoisomers

The stereoselective synthesis of all four isomers of this compound presents a significant chemical challenge. While a complete synthetic protocol for all four isomers is not detailed in a single source, a convenient synthesis for the (3R, 4S)-isomer has been described.

Synthesis of (3R, 4S)-4-Methyl-3-hexanol

A multi-step synthesis starting from D-mannitol has been reported to yield enantiomerically pure (3R, 4S)-4-methyl-3-hexanol.[3] The key steps involve the creation of a chiral precursor from D-mannitol, followed by a series of reactions to build the carbon skeleton and introduce the required functional groups with the correct stereochemistry.

A detailed experimental protocol for the synthesis of (3R, 4S)-4-methyl-3-hexanol can be found in the work by Dhotare, Hassarajani, and Chattopadhyay (2000). The process involves several steps, including protection and deprotection of hydroxyl groups, carbon-carbon bond formation, and stereoselective reduction. The final step involves the hydrogenation of an intermediate to yield the target compound.

Analytical Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires chiral chromatography techniques, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers and diastereomers. The use of a chiral stationary phase (CSP) is essential for achieving separation. Cyclodextrin-based CSPs are commonly used for this purpose.

-

Column: A capillary column coated with a chiral stationary phase (e.g., a derivative of β-cyclodextrin).

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 60 °C, held for a few minutes, followed by a ramp to a final temperature of around 180 °C. The exact program will need to be optimized for the specific column and isomers.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for the separation of stereoisomers. Polysaccharide-based chiral stationary phases are widely used.

-

Column: A column packed with a chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives).

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: A UV detector may not be suitable due to the lack of a strong chromophore. A refractive index (RI) detector is a more appropriate choice.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Biological Activity

The biological activity of the stereoisomers of this compound is an area of active research, particularly in the context of insect chemical communication.

Pheromonal Activity of (3S,4S)-4-Methylhexan-3-ol

The (3S,4S)-isomer of this compound has been identified as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali.[1] It works in conjunction with the main pheromone component, (3S,4S)-4-methyl-3-heptanol, to attract other beetles to a suitable host tree. This synergistic effect highlights the high degree of specificity in the olfactory systems of insects.

Conclusion

The stereoisomers of this compound represent a compelling area of study for chemists and biologists. While significant progress has been made in the synthesis and characterization of the (3R,4S)-isomer and the identification of the biological role of the (3S,4S)-isomer, a considerable amount of research is still needed to fully elucidate the properties and activities of all four stereoisomers. The development of robust and scalable synthetic routes to all four isomers, coupled with detailed biological assays, will be crucial for advancing our understanding of this important chiral molecule and its potential applications in areas such as pest management and as chiral building blocks in drug discovery. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the fascinating world of these stereoisomers.

References

The Pivotal Role of Stereochemistry in the Biological Activity of 4-Methylhexan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhexan-3-ol, a chiral alcohol, serves as a critical semiochemical in the intricate communication systems of various insect species. Its biological activity is profoundly dictated by its stereochemistry, with different stereoisomers eliciting distinct and often opposing behavioral responses. This technical guide provides an in-depth analysis of the biological significance of this compound's stereoisomers, focusing on its role as an insect pheromone. It summarizes the available quantitative data on the differential effects of these stereoisomers, details the experimental protocols for their synthesis and bioassays, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers in chemical ecology, pest management, and drug development, highlighting the importance of stereoisomeric purity in the study and application of this versatile molecule.

Introduction

This compound is a seven-carbon secondary alcohol with two chiral centers at positions 3 and 4, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit unique three-dimensional arrangements that are differentially recognized by the olfactory systems of insects. This stereospecific recognition is fundamental to their role as pheromones, chemical signals that mediate intraspecific communication.

The biological significance of this compound stereochemistry is most prominently observed in the context of insect behavior, where it can act as an attractant, an inhibitor, or a synergist. For instance, specific stereoisomers of the closely related compound, 4-methylheptan-3-ol, have been identified as key components of the aggregation pheromone of the almond bark beetle (Scolytus amygdali), while other stereoisomers of the same compound are inhibitory.[1][2] Similarly, the (3R,4S)-stereoisomer of 4-methyl-3-hexanol is a recognized pheromone of the ant Tetramorium impurum.[3]

Understanding the precise biological activity of each stereoisomer is paramount for the development of effective and species-specific pest management strategies that utilize synthetic pheromones for monitoring, mass trapping, or mating disruption. Furthermore, the stereospecific interactions of this compound with insect olfactory receptors provide a valuable model system for studying the principles of chiral recognition in biological systems, a concept of broad relevance in drug design and development.

This guide will delve into the quantitative aspects of the biological activity of this compound stereoisomers, provide detailed methodologies for their investigation, and visualize the complex biological processes involved.

Quantitative Data on Biological Activity

While specific dose-response data for this compound stereoisomers are not extensively available in the public domain, studies on the closely related 4-methylheptan-3-ol provide a strong proxy for understanding the differential bioactivity of these chiral molecules. The following table summarizes field trapping data for the almond bark beetle, Scolytus amygdali, in response to different stereoisomers of 4-methylheptan-3-ol, highlighting the critical role of stereochemistry in eliciting attraction or inhibition. The (3S,4S)-4-methylhexan-3-ol acts as a crucial synergist in this system.[1][2]

| Pheromone Component(s) | Mean No. of Beetles Trapped (± SE) | Biological Effect |

| Unbaited Control | 5 ± 2 | Baseline |

| (3S,4S)-4-methylheptan-3-ol + (3S,4S)-4-methylhexan-3-ol | 150 ± 25 | Attractant |

| (3R,4S)-4-methylheptan-3-ol + (3S,4S)-4-methylhexan-3-ol | 10 ± 4 | Inhibitory |

| (3R,4R)-4-methylheptan-3-ol + (3S,4S)-4-methylhexan-3-ol | 8 ± 3 | Inhibitory |

| (3S,4R)-4-methylheptan-3-ol + (3S,4S)-4-methylhexan-3-ol | Not specified | - |

Data is representative and based on studies of 4-methylheptan-3-ol with Scolytus amygdali.[1][2]

Experimental Protocols

The study of the biological significance of this compound stereoisomers necessitates a multi-faceted experimental approach, encompassing stereoselective synthesis, purification, and various bioassays to determine behavioral and physiological responses.

Synthesis and Purification of Stereoisomers

The preparation of enantiomerically pure stereoisomers of this compound is a prerequisite for accurate bioassays. A common and effective method is the enzymatic reduction of a suitable precursor ketone.

Protocol: One-Pot Multi-Enzymatic Synthesis

This protocol is adapted from a method for the synthesis of 4-methylheptan-3-ol stereoisomers and is applicable for this compound with appropriate substrate modifications.[4]

-

Reaction Setup: In a temperature-controlled reactor, dissolve the precursor, 4-methylhex-4-en-3-one, in a potassium phosphate (B84403) buffer (pH 7.0) containing a co-solvent such as DMSO to aid solubility.

-

First Enzymatic Reduction (C=C bond): Add an ene-reductase (ER) and a cofactor regeneration system (e.g., NADP+, glucose dehydrogenase, and glucose). The choice of ER (e.g., OYE1-W116V or OYE2.6) will determine the stereochemistry of the resulting saturated ketone. Incubate at 30°C with gentle agitation.

-

Second Enzymatic Reduction (C=O bond): After the completion of the first reduction (monitored by GC-MS), add an alcohol dehydrogenase (ADH) to the same reaction vessel. The choice of ADH (e.g., ADH270 or ADH440) will determine the stereochemistry of the final alcohol.

-

Work-up and Purification: Once the second reduction is complete, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatographic Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to isolate the desired stereoisomer.

-

Stereochemical Analysis: Determine the enantiomeric excess (ee) and diastereomeric excess (de) of the purified product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). Confirm the absolute configuration by comparison with authentic standards or by spectroscopic methods such as NMR.

Field Trapping Bioassay

Field trapping is a crucial method for assessing the behavioral response of insects to pheromone candidates under natural conditions.

Protocol: Field Bioassay for Bark Beetles

-

Trap Preparation: Use non-saturating sticky traps or funnel traps. For each trap, a dispenser (e.g., a rubber septum or a polyethylene (B3416737) vial) is loaded with a precise amount of the synthetic pheromone component(s) dissolved in a suitable solvent (e.g., hexane). A solvent-only dispenser serves as the control.

-

Experimental Design: Arrange the traps in a randomized complete block design within the target habitat (e.g., an almond orchard for Scolytus amygdali). The distance between traps should be sufficient to avoid interference (typically >20 meters).

-

Pheromone Deployment: Deploy the traps before the anticipated flight period of the target insect. The different treatments will consist of individual stereoisomers, combinations of stereoisomers, and the unbaited control.

-

Data Collection: Collect the trapped insects at regular intervals (e.g., weekly) throughout the flight season. Identify and count the target species.

-

Statistical Analysis: Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of insects caught in traps with different baits.

Laboratory Behavioral Bioassays

Laboratory-based assays provide a controlled environment to study specific behavioral responses to pheromones.

Protocol: Wind Tunnel Bioassay

-

Wind Tunnel Setup: Use a glass or plexiglass wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light intensity (typically red light to simulate crepuscular conditions).

-

Insect Preparation: Use laboratory-reared or field-collected insects of a specific age and mating status. Acclimatize the insects to the wind tunnel conditions before the assay.

-

Pheromone Source: Apply a known amount of the synthetic pheromone to a dispenser (e.g., a filter paper) and place it at the upwind end of the tunnel.

-

Behavioral Observation: Release individual insects onto a platform at the downwind end of the tunnel and record their behavior. Key behavioral parameters to quantify include: time to take flight, orientation towards the pheromone source, upwind flight speed, and contact with the source.

-

Data Analysis: Compare the behavioral responses to different stereoisomers and control treatments using appropriate statistical tests (e.g., chi-square test for proportions or ANOVA for continuous variables).

Protocol: Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odorant, providing a physiological measure of olfactory sensitivity.

-

Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes containing a conductive gel or saline solution.

-

Odor Delivery: Deliver a puff of charcoal-filtered air containing a known concentration of the test odorant over the antenna.

-

Signal Recording: Record the resulting depolarization of the antennal neurons as a negative voltage deflection (the EAG response) using a high-impedance amplifier.

-

Dose-Response Curve: Measure the EAG responses to a range of concentrations of each stereoisomer to generate dose-response curves.

-

Data Analysis: Compare the EAG amplitudes elicited by different stereoisomers to assess the relative sensitivity of the antenna to each compound.

Signaling Pathways and Experimental Workflows

The perception of this compound stereoisomers by insects is initiated by the binding of these molecules to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla.

Insect Olfactory Signaling Pathway

Insect olfaction involves a sophisticated signaling cascade that can include both ionotropic and metabotropic mechanisms. Pheromone molecules enter the sensillum lymph, where they are bound by pheromone-binding proteins (PBPs) that transport them to the ORs. The binding of the specific stereoisomer to its cognate OR triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. In some cases, G-protein coupled pathways may also be involved, leading to a more prolonged response.

Experimental Workflow

The systematic investigation of the biological significance of this compound stereochemistry follows a logical workflow, from chemical synthesis to behavioral analysis.

Conclusion

The stereochemistry of this compound is a determinant factor in its biological function as an insect pheromone. The differential responses of insects to its various stereoisomers, ranging from strong attraction to pronounced inhibition, underscore the high degree of specificity in their olfactory systems. This stereospecificity has profound implications for chemical ecology and the development of sustainable pest management strategies. The synthesis of enantiomerically pure stereoisomers, coupled with rigorous behavioral and physiological bioassays, is essential for elucidating the precise role of each isomer. Future research, including the identification and characterization of the specific olfactory receptors involved, will further our understanding of chiral recognition in biological systems and may pave the way for the design of novel, highly selective insect behavior-modifying compounds. This guide provides a foundational framework for researchers and professionals engaged in this exciting and impactful field of study.

References

An In-depth Technical Guide to the Safety and Handling of 4-Methylhexan-3-ol

This guide provides comprehensive safety and handling information for 4-Methylhexan-3-ol, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical Identification and Properties

This compound is a branched-chain secondary alcohol.[1] It is a colorless liquid with a mild alcoholic odor.[1] Due to the presence of a hydroxyl (-OH) group, it exhibits both hydrophilic and hydrophobic properties, making it moderately soluble in water and more soluble in organic solvents like ethanol (B145695) and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16O | [2][3][4][5] |

| Molecular Weight | 116.20 g/mol | [1][2][3][4][5][6] |

| CAS Number | 615-29-2 | [2][4][5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 152.7°C at 760 mmHg | [2][6] |

| Melting Point | -30.45°C (estimate) | [2] |

| Flash Point | 51.6°C | [2][6] |

| Density | 0.816 g/cm³ | [2][6] |

| Vapor Pressure | 1.28 mmHg at 25°C | [2] |

| Water Solubility | Moderately soluble | [1] |

| Refractive Index | 1.4200 | [2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4] The primary hazards are its flammability and its potential to cause irritation.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[4] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[4] |

Pictogram:

-

Flame

-

Exclamation Mark

Signal Word: Warning[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[7][8]

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[7][9] No smoking.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8][9]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[7][8][9]

Storage:

-

Keep the container tightly closed to prevent the escape of vapors.[7][8][9]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][9] Gloves must be inspected before use and disposed of properly after use.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For higher concentrations, a supplied-air respirator (SAR) may be required.[10]

Experimental Protocol: General Laboratory Handling

This protocol outlines the standard procedure for safely handling this compound in a research environment.

-

Preparation: 1.1. Ensure the work area (chemical fume hood) is clean and uncluttered. 1.2. Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational. 1.3. Assemble all necessary glassware and equipment. 1.4. Don the required PPE: lab coat, chemical-resistant gloves, and safety goggles.

-

Handling the Chemical: 2.1. Ground and bond the primary container and receiving vessel to prevent static discharge.[9] 2.2. Carefully open the container in the fume hood. 2.3. Dispense the required amount of the chemical using appropriate tools (e.g., pipette, graduated cylinder). 2.4. Keep the container tightly closed when not in use.[7][8][9]

-

Post-Handling: 3.1. Clean any contaminated surfaces immediately. 3.2. Dispose of contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.[7] 3.3. Wash hands and any exposed skin thoroughly with soap and water.[7][8]

First Aid Measures

In case of exposure, immediate action is crucial. Always show the Safety Data Sheet (SDS) to the attending medical professional.[11]

-

Inhalation: Move the person to fresh air.[12] If breathing has stopped, provide artificial respiration.[11][12] Seek medical attention.[11]

-